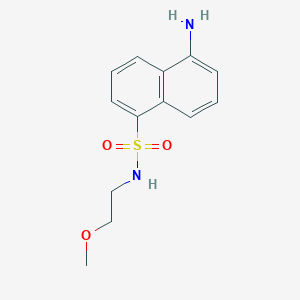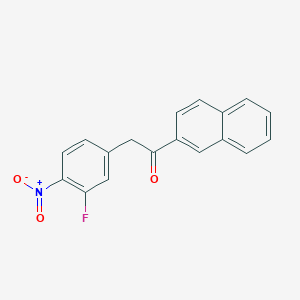![molecular formula C15H14N2O2 B12559174 2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione CAS No. 182410-19-1](/img/structure/B12559174.png)
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione is a compound belonging to the pyrido[3,2-g]quinoline familyIt is known for its stability and compatibility with several pharmaceutical excipients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione involves multiple steps, including the formation of the pyridoquinoline core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the pyridoquinoline core through cyclization of appropriate precursors.
Methylation: Introduction of methyl groups at specific positions using methylating agents.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as differential scanning calorimetry (DSC), Fourier transform infrared spectrometry (FTIR), and gas chromatography coupled with mass spectrometry (GC/MS) are employed to monitor the synthesis and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione involves its interaction with molecular targets and pathways within cells. It has been shown to reverse multidrug resistance by inhibiting efflux pumps in cancer cells, thereby increasing the intracellular concentration of chemotherapeutic agents. This enhances the efficacy of the treatment and reduces the likelihood of resistance development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds in the pyrido[3,2-g]quinoline family include:
- 4,6-bis(dimethylaminoethylamino)-2,8,10-trimethylpyrido[3,2-g]quinoline
- 2,2’-[(2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6-diyl)bis(oxy)]-bis[N,N-diethylethanamine]
Uniqueness
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to reverse multidrug resistance sets it apart from other compounds in the same family, making it a valuable candidate for further research and development .
Eigenschaften
CAS-Nummer |
182410-19-1 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
2,8,10-trimethyl-1,9-dihydropyrido[3,2-g]quinoline-4,6-dione |
InChI |
InChI=1S/C15H14N2O2/c1-7-4-12(18)10-6-11-13(19)5-8(2)17-15(11)9(3)14(10)16-7/h4-6H,1-3H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
QIKWQLGORXJYPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=CC3=C(C(=C2N1)C)NC(=CC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


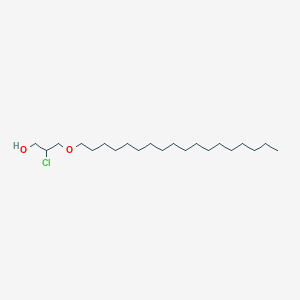
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
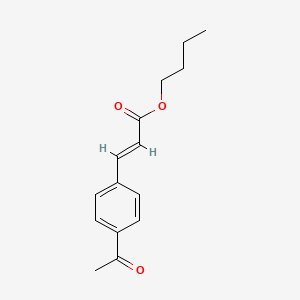
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
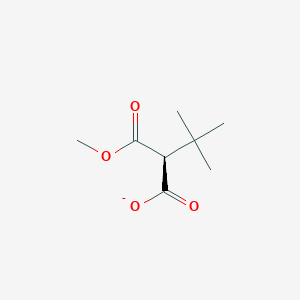
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)

![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)

